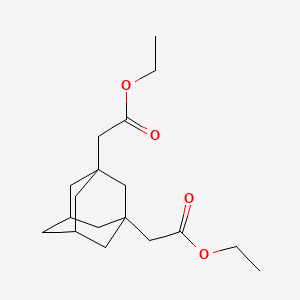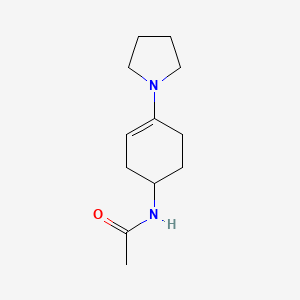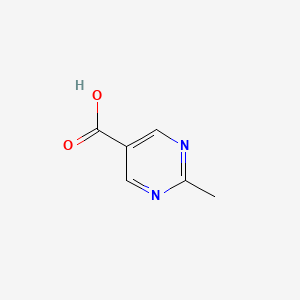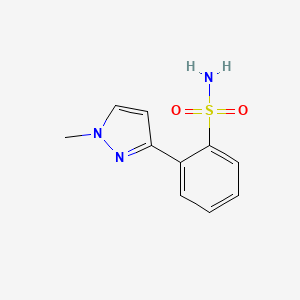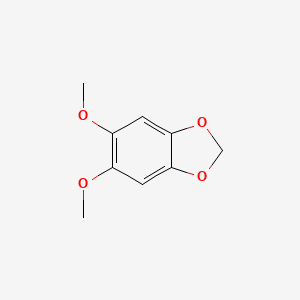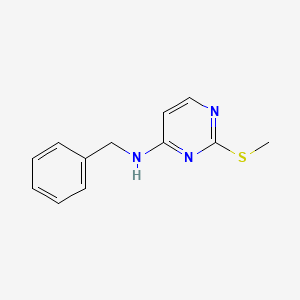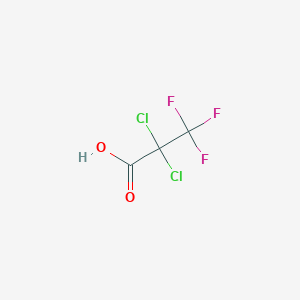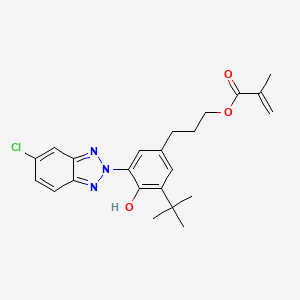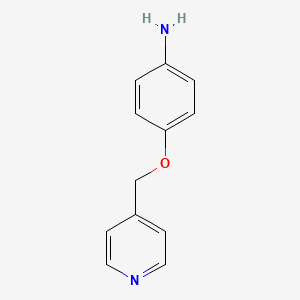![molecular formula C9H13N3O3S B1314320 乙酰氧基[(5-丙基-1,3,4-噻二唑-2-基)氨基]乙酸酯 CAS No. 79525-85-2](/img/structure/B1314320.png)
乙酰氧基[(5-丙基-1,3,4-噻二唑-2-基)氨基]乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C₉H₁₃N₃O₃S. It is known for its unique structure, which includes a 1,3,4-thiadiazole ring, a functional group that has been extensively studied for its diverse biological activities .
科学研究应用
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
Target of Action
Similar compounds have been shown to exhibit antifungal activity against strains such asAspergillus niger and Candida albicans . These fungi are common pathogens, and inhibiting their growth can help treat infections caused by them.
Mode of Action
It’s likely that the compound interacts with its targets (potentially fungal cells) and inhibits their growth . The specifics of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Given its potential antifungal activity , it may interfere with essential fungal biochemical pathways, leading to inhibited growth.
Result of Action
Based on its potential antifungal activity , it can be inferred that the compound may lead to the death of fungal cells, thereby alleviating infections caused by these pathogens.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound 2-amino-5-ethylthio-1,3,4-thiadiazole has been studied for its ability to inhibit copper corrosion in an aerated 0.50M HCl solution While this is not the same compound, it does suggest that environmental conditions can impact the activity of similar compounds
生化分析
Biochemical Properties
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with α, β tubulin proteins, which are crucial for cell division and structural integrity
Cellular Effects
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate affects various types of cells and cellular processes. In lung carcinoma cells (A-549), it has demonstrated cytotoxic activity, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to inhibited cell proliferation and induced cell death.
Molecular Mechanism
The molecular mechanism of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of tubulin proteins, preventing their polymerization and thus disrupting the microtubule network essential for cell division . Additionally, it may inhibit other enzymes involved in cellular metabolism, leading to altered metabolic pathways and reduced cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as organ toxicity and systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound may inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic flux . These metabolic changes can contribute to the compound’s cytotoxic effects on cancer cells.
Transport and Distribution
Within cells and tissues, Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in the cytoplasm can enhance its interaction with tubulin proteins, leading to effective inhibition of microtubule polymerization and disruption of cell division.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate typically involves the reaction of ethyl chlorooxoacetate with 2-amino-1,3,4-thiadiazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
化学反应分析
Types of Reactions
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
相似化合物的比较
Similar Compounds
Compounds similar to ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate include other 1,3,4-thiadiazole derivatives such as:
- Ethyl oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetate
- Ethyl oxo[(5-methyl-1,3,4-thiadiazol-2-yl)amino]acetate
Uniqueness
What sets ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate apart from similar compounds is its specific substitution pattern on the thiadiazole ring, which can significantly influence its chemical reactivity and biological activity .
属性
IUPAC Name |
ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMIJYDHVSXNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
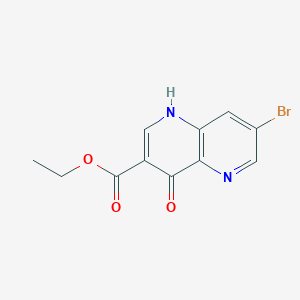

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)

